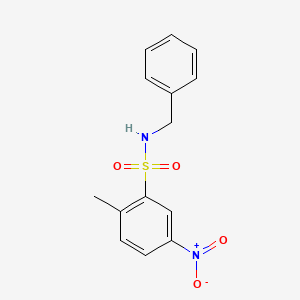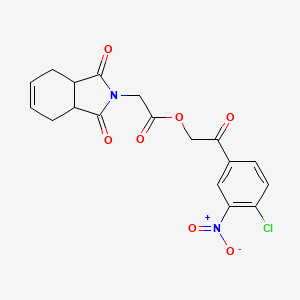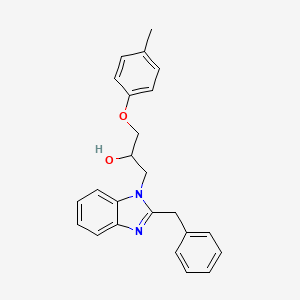![molecular formula C19H31N3O2 B3932903 2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3932903.png)
2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Vue d'ensemble
Description
2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, also known as TAK-147, is a novel small molecule inhibitor that has shown potential in treating various diseases. It is a synthetic compound that belongs to the spirocyclic class of compounds. TAK-147 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory response. 2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the activity of Janus kinase (JAK), a signaling pathway that is involved in the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to suppress the immune response in autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has also been shown to have high purity and stability, which makes it suitable for use in various assays. However, 2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and therapeutic potential.
Orientations Futures
There are several future directions for the research on 2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one. One direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative disorders and infectious diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and identify potential drug targets.
Applications De Recherche Scientifique
2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been extensively studied for its therapeutic potential in various diseases. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. 2-tert-butyl-8-(cycloheptylcarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one has been shown to be effective in inhibiting the growth of cancer cells, reducing inflammation, and suppressing the immune response in autoimmune disorders.
Propriétés
IUPAC Name |
2-tert-butyl-8-(cycloheptanecarbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-18(2,3)16-20-17(24)19(21-16)10-12-22(13-11-19)15(23)14-8-6-4-5-7-9-14/h14H,4-13H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAOYHFEKKGIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2(CCN(CC2)C(=O)C3CCCCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932825.png)
![2-[1-(1-isobutyrylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3932827.png)
![N-(4-chloro-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B3932837.png)




![1-(2-chlorobenzyl)-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3932860.png)
![7-(3-phenylpropyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3932868.png)
![N,N'-1,2-propanediylbis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B3932875.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene](/img/structure/B3932891.png)
![(4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932896.png)
![1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B3932909.png)
![N-(4-methylphenyl)-4-(methylthio)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932913.png)